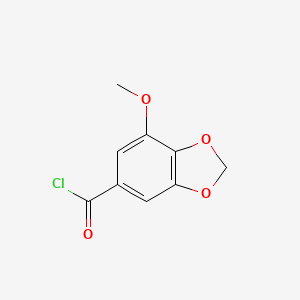
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- is an organic compound with the molecular formula C9H7ClO4 It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- typically involves the chlorination of 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acyl chloride.
Industrial Production Methods
While specific industrial production methods for 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- are not well-documented, the general approach involves large-scale chlorination reactions using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed to form 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Applications De Recherche Scientifique
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- is primarily related to its reactivity as an acyl chloride. It can react with nucleophiles to form various derivatives, which may exhibit different biological activities. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-1,3-benzodioxole-5-carboxylic acid: The precursor to 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy-.
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Another benzodioxole derivative with different functional groups.
1,3-Benzodioxole-4-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of an acyl chloride.
Uniqueness
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- is unique due to its acyl chloride functional group, which makes it highly reactive and versatile for various chemical transformations.
Propriétés
Numéro CAS |
76015-47-9 |
|---|---|
Formule moléculaire |
C9H7ClO4 |
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
7-methoxy-1,3-benzodioxole-5-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO4/c1-12-6-2-5(9(10)11)3-7-8(6)14-4-13-7/h2-3H,4H2,1H3 |
Clé InChI |
FOIIGBZKBPCMII-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1OCO2)C(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-Dihydrofuro[2,3-c]pyridine-5-carbaldehyde](/img/structure/B8767504.png)
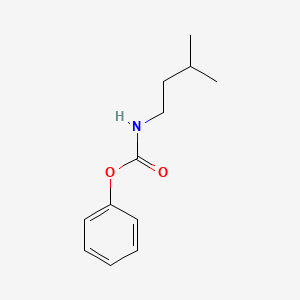
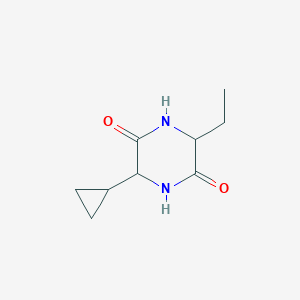
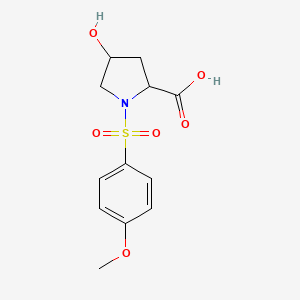
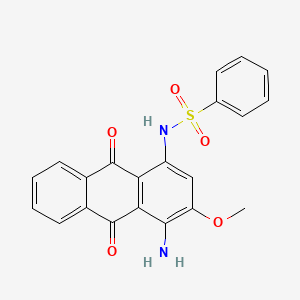

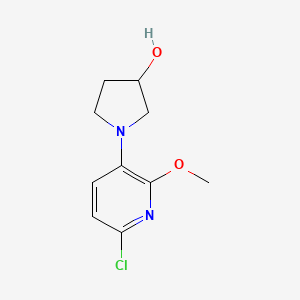
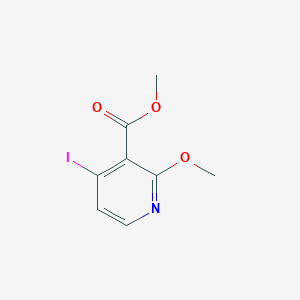

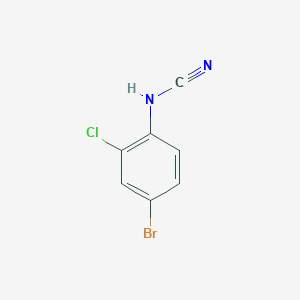
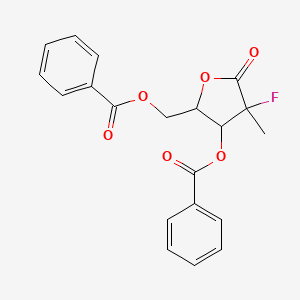


![1-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-(morpholinomethyl)-1h-1,2,4-triazole-3-carboxylic acid monohydrochloride](/img/structure/B8767597.png)
